molecular formula C25H24FN3S B11534310 4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile

4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11534310
M. Wt: 417.5 g/mol
InChI Key: FEQGFJDPCQGFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, phenyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Substitution Reactions:

    Thioether Formation: The attachment of the piperidinyl ethyl sulfanyl group involves nucleophilic substitution reactions, where a thiol group reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, Friedel-Crafts catalysts, and other electrophiles are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding substitution and oxidation reactions on complex aromatic systems.

Biology

Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidinyl group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting neurological or inflammatory pathways.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The piperidinyl group can enhance binding affinity to certain targets, while the fluorophenyl and phenyl groups contribute to the compound’s overall stability and lipophilicity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-6-phenyl-2-{[2-(morpholin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile: Similar structure but with a morpholine ring instead of piperidine.

    4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile: Chlorine substituent instead of fluorine.

    4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carboxamide: Carboxamide group instead of carbonitrile.

Uniqueness

The unique combination of the fluorophenyl, phenyl, and piperidinyl groups in 4-(4-Fluorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile provides distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the piperidinyl group offers potential interactions with biological targets.

Properties

Molecular Formula

C25H24FN3S

Molecular Weight

417.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C25H24FN3S/c26-21-11-9-19(10-12-21)22-17-24(20-7-3-1-4-8-20)28-25(23(22)18-27)30-16-15-29-13-5-2-6-14-29/h1,3-4,7-12,17H,2,5-6,13-16H2

InChI Key

FEQGFJDPCQGFKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.